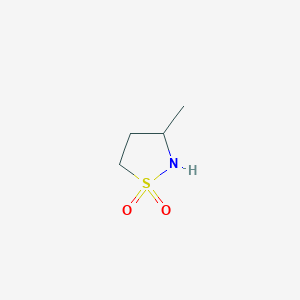

3-Methylisothiazolidine 1,1-dioxide

Description

Historical Context and Significance of Cyclic Sulfones in Synthetic Organic Chemistry

Cyclic sulfones, also known as sultones (for saturated derivatives) or sulfolenes (for unsaturated derivatives), are a class of organosulfur compounds that have become versatile intermediates in synthetic organic chemistry. bldpharm.commit.edu The sulfone group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, imparts unique reactivity to the cyclic structure. aksci.com

Historically, the development of synthetic methods to access cyclic sulfones has been a significant area of research. One of the classic reactions is the Ramberg-Bäcklund reaction, where a sulfone is converted to an alkene through the elimination of sulfur dioxide. aksci.com This transformation has been instrumental in the synthesis of various cyclic olefins. mit.edu Furthermore, substituted 3-sulfolenes are well-regarded as precursors for conjugated dienes via the extrusion of sulfur dioxide, which can then participate in intramolecular Diels-Alder reactions, a powerful tool for constructing complex cyclic systems. mit.edu

The significance of cyclic sulfones extends into medicinal chemistry, where the sulfone moiety is recognized as a key structural subunit in biologically active molecules. bldpharm.commit.edu It can act as a hydrogen bond acceptor, influencing the interaction of a molecule with biological targets. bldpharm.comtandfonline.com The rigid conformation of the cyclic sulfone can also serve as a scaffold to orient other functional groups in a specific spatial arrangement. tandfonline.com

Overview of Isothiazolidine (B1259544) 1,1-dioxide Derivatives: Structural Features and Research Relevance

Isothiazolidine 1,1-dioxides, a specific class of five-membered cyclic sulfones also known as γ-sultams, are heterocyclic compounds that have emerged as privileged structures in drug discovery. Their structure consists of a five-membered ring containing a sulfur atom, a nitrogen atom, and a sulfone functional group. researchgate.net This scaffold is considered an enzymatically stable bioisostere of an amide, which has led to its incorporation into numerous biologically active compounds. tandfonline.com

The research relevance of isothiazolidine 1,1-dioxide derivatives is broad and varied. They have been investigated for a range of pharmacological activities. For instance, derivatives of 4-amino-2,3-dihydroisothiazole 1,1-dioxides have been synthesized and studied as potential inhibitors of HIV-1 reverse transcriptase. In another area of research, 2-phenylisothiazolidin-3-one-1,1-dioxides have been designed and evaluated as a new class of human protein kinase CK2 inhibitors, with some derivatives showing potent inhibitory activity. sigmaaldrich.com

The synthesis of isothiazolidine 1,1-dioxide derivatives is an active area of academic research, with various strategies being developed. These include intramolecular carbo-Michael addition reactions to form the cyclic system and the use of ring-closing metathesis (RCM) to construct the core scaffold. tandfonline.com The ability to functionalize the isothiazolidine 1,1-dioxide ring at different positions allows for the creation of diverse chemical libraries for screening and drug discovery. tandfonline.com

Below is a table summarizing the synthesis of various isothiazolidine 1,1-dioxide derivatives as reported in academic literature.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 3a | NaN3, DMF, 80 °C | 3-(Azidomethyl)-2-methylisothiazolidine 1,1-Dioxide (5a) | 92.5 |

| 3b | NaN3, DMF, 80 °C | 3-(Azidomethyl)-2-ethylisothiazolidine 1,1-Dioxide (5b) | 96.5 |

| 3c | NaN3, DMF, 80 °C | 3-(Azidomethyl)-2-tert-butylisothiazolidine 1,1-Dioxide (5c) | 98 |

| (R)-2k | I2, NaHCO3, MeCN, 0 °C to rt | Methyl (R)-2-((R)-3-(Iodomethyl)-1,1-dioxidoisothiazolidin-2-yl)propanoate [(R,R)-3k] | 32 |

| Vinyl sulfonamides 3a-e | MeI or MOMCl, K2CO3, DMF, rt | Alkyl 2,3-disubstituted isothiazolidine-1,1-dioxide 3-carboxylates | Not specified |

| Vinyl sulfonamides 4a-i | NaH, DMF/MeCN, rt | Alkyl 2,3-disubstituted isothiazolidine-1,1-dioxide 3-carboxylates | up to 92 |

The following table presents the in vitro inhibitory activity of selected 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives against human protein kinase CK2.

| Compound | Structure | IC50 (µM) |

| 21 | 3-{[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid | >20 |

| 31 | 3-{[2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid | 1.5 |

Academic Scope and Research Objectives for 3-Methylisothiazolidine 1,1-dioxide

While the broader class of isothiazolidine 1,1-dioxides has been the subject of considerable academic inquiry, research focusing specifically on this compound is less extensively documented in publicly available literature. Its chemical identity is established with the CAS Number 101258-21-3 and the molecular formula C4H9NO2S. bldpharm.com

The academic scope for this compound can be inferred from the research conducted on its isomers and other derivatives. For example, studies on 4-methylisothiazolidine 1,1-dioxide have explored its potential as an antimicrobial and antifungal agent. researchgate.net It is plausible that this compound could serve as a valuable building block in synthetic and medicinal chemistry.

The primary research objectives for a compound like this compound would likely revolve around:

Development of efficient synthetic routes: Establishing reliable and high-yielding methods for its preparation. One documented synthesis involves the intramolecular cyclization of 1-butanesulfonyl azide (B81097), which produces a mixture containing this compound. mit.edu

Exploration of its reactivity: Investigating how the methyl group at the 3-position influences the chemical properties and reactivity of the isothiazolidine 1,1-dioxide ring system. This would include studying its behavior in reactions such as N-alkylation, and reactions involving the carbon atoms of the ring.

Use as a synthetic intermediate: Employing this compound as a starting material for the synthesis of more complex molecules. The inherent chirality at the 3-position makes it an interesting candidate for the synthesis of enantiomerically pure compounds.

Investigation of biological activity: Screening this compound and its derivatives for various biological activities, drawing parallels from the known pharmacological profiles of other isothiazolidine 1,1-dioxides.

While specific, in-depth research on this compound is not abundant in the available literature, its structural relationship to a well-studied class of heterocyclic compounds suggests its potential as a valuable tool for future academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4-2-3-8(6,7)5-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZOVNGHPDAGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101258-21-3 | |

| Record name | 3-methyl-1,2-thiazolidine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Profiles of 3 Methylisothiazolidine 1,1 Dioxide and Analogues

Reactivity of the Sulfonyl Moiety in Cyclic Systems

The sulfonyl group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(O)₂-R'), is a strongly electron-withdrawing moiety. iomcworld.comresearchgate.net This property significantly influences the reactivity of the cyclic systems in which it is incorporated. The electron-withdrawing nature of the sulfonyl group renders adjacent methylene (B1212753) or methyl groups acidic, making them susceptible to alkylation with various electrophiles. researchgate.net This reactivity is a cornerstone for constructing new carbon-carbon bonds. iomcworld.com

Cyclic sulfones are versatile intermediates in organic synthesis. ucsb.edu The sulfonyl group is a strong hydrogen bond acceptor, enabling interactions with biological target molecules. iomcworld.comresearchgate.net This characteristic is crucial in the design of biologically active molecules. iomcworld.comresearchgate.net Furthermore, the sulfonyl functional group can be transformed or removed under specific conditions, adding to its synthetic utility. iomcworld.com For instance, the extrusion of sulfur dioxide (SO₂) from substituted 3-sulfolenes is a well-established method for generating conjugated dienes. ucsb.edu

The reactivity of the sulfonyl moiety is also central to various named reactions. The Ramberg-Bäcklund reaction, for example, utilizes cyclic sulfones to construct cyclic olefins. iomcworld.comresearchgate.net Additionally, the sulfonyl group plays a key role in the synthesis of diverse heterocyclic compounds. For instance, treating 5-aryl-4',6'-dioxo-2,3,3a,4,5,6-hexahydrospiro-[benzothiophene-4,5'-1,3-dioxane] 1,1-dioxides with boron trifluoride etherate leads to intramolecular acylation, forming 10-oxo-1H-5,5a,10a,10b-tetrahydrofluoreno-[2,1-b]thiophene dioxides. osi.lv

The reactivity of cyclic sulfones can be influenced by the presence of other functional groups within the molecule. For example, 4-picoline derivatives can be converted to the corresponding aryl picolyl sulfones upon treatment with aryl sulfonyl chlorides and triethylamine (B128534) in the presence of a catalytic amount of DMAP. acs.org This reaction is believed to proceed through N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediates. acs.org

The table below summarizes the reactivity of the sulfonyl moiety in various cyclic systems.

| Reaction Type | Reagents/Conditions | Product(s) | Key Feature of Sulfonyl Group |

| Alkylation | Base, Electrophile | Alkylated cyclic sulfone | Electron-withdrawing, acidifies adjacent C-H bonds |

| Ramberg-Bäcklund Reaction | Base | Cyclic olefin | Good leaving group (as SO₂) |

| SO₂ Extrusion | Heat or light | Conjugated diene | Good leaving group |

| Intramolecular Acylation | Lewis Acid (e.g., BF₃·OEt₂) | Fused polycyclic sulfones | Activation of adjacent groups |

| Picolyl C-H Sulfonylation | Aryl sulfonyl chloride, Et₃N, DMAP | Aryl picolyl sulfones | Formation of reactive intermediates |

Ring-Opening Reactions of Isothiazolidine (B1259544) 1,1-dioxides and Related Cyclic Sulfones

Ring-opening reactions are a significant aspect of the chemistry of isothiazolidine 1,1-dioxides and other cyclic sulfones, providing pathways to linear molecules or larger ring systems. These reactions can be initiated by various means, including nucleophilic attack and thermal decomposition. researchgate.net

Nucleophilic Ring-Opening: Cyclic sulfones can undergo ring-opening upon attack by nucleophiles. The susceptibility to nucleophilic attack is influenced by the substituents on the ring. For instance, five-membered sulfamidates, which are structurally related to isothiazolidine 1,1-dioxides, undergo ring-opening with a variety of nucleophiles. acs.org The reaction often proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, resulting in inversion of configuration at the carbon center being attacked. acs.org The presence of an unprotected sulfonamide N-H can hinder the reaction, as deprotonation can increase the activation barrier for nucleophilic attack. acs.org

Thermal Decomposition: Thermal decomposition of cyclic sulfones, often leading to the extrusion of sulfur dioxide, is a common reaction pathway. researchgate.net The temperature at which decomposition occurs depends on the structure of the cyclic sulfone. researchgate.net Five-membered cyclic sulfones in a terminal ring tend to decompose at lower temperatures (below 300 °C) compared to acyclic sulfones or those with the sulfone group flanked by aromatic rings (above 350 °C). researchgate.net The facile elimination of SO₂ from these five-membered rings is thought to proceed through an addition reaction followed by elimination. researchgate.net

Radical Ring-Opening Polymerization: Certain unsaturated cyclic sulfones can undergo radical ring-opening polymerization. researchgate.netmdpi.com This process is driven by the lability of the C-SO₂ bond in allylic sulfones towards radical species and the release of ring strain. researchgate.net For this to occur, the cyclic sulfone typically needs to have a vinyl or exomethylene group to enhance the reactivity of the double bond. mdpi.com Density functional theory (DFT) calculations have been used to predict the feasibility of ring-opening polymerization for different cyclic sulfone structures. mdpi.com

The table below provides a summary of mechanistic pathways for ring-opening reactions.

| Initiator | Mechanism | Key Intermediates/Transition States | Typical Products |

| Nucleophile | S_N2 | Pentacoordinate transition state | Linear sulfonamides/sulfonates |

| Heat | Pericyclic Elimination | Cyclic transition state | Diene + SO₂ |

| Radical Initiator | Radical Addition-Fragmentation | Radical intermediates | Polysulfones |

The stability of the isothiazolidine 1,1-dioxide ring and related cyclic sulfones, and thus their propensity to undergo ring-opening, is governed by several factors:

Ring Strain: Five-membered rings, such as isothiazolidine 1,1-dioxide, possess inherent ring strain. The release of this strain can be a driving force for ring-opening reactions. researchgate.net Larger rings, such as seven-membered cyclic sulfones, are generally more strained and thus more prone to ring-opening polymerization. researchgate.net

Substituents: The nature and position of substituents on the ring have a profound effect on stability. Electron-withdrawing groups can stabilize the ring by making the sulfonyl group a better leaving group, but they can also activate the ring towards nucleophilic attack. Conversely, electron-donating groups may destabilize the ring. The stereochemistry of substituents is also crucial, with cis- and trans-isomers often exhibiting different stabilities and reactivities. montclair.edu Computational studies have shown that for some substituted cyclic sulfones, the trans-isomer can be the kinetic product despite being thermodynamically less stable than the cis-isomer. montclair.edu

N-Protection: For cyclic sulfamidates, the presence of a protecting group on the nitrogen atom significantly influences reactivity. N-protected sulfamidates are generally more reactive towards ring-opening than their unprotected counterparts. acs.org

Oxidation State: Increasing the oxidation state of adjacent atoms can influence ring stability. For example, oxidation of a sulfide (B99878) to a sulfone in a neighboring ring can increase the leaving group ability of the sulfur-containing moiety, facilitating ring opening. chinesechemsoc.org

The following table details factors that influence the stability of the ring and its opening dynamics.

| Factor | Effect on Ring Stability | Influence on Ring-Opening | Example |

| Ring Size | Decreases with increasing deviation from ideal bond angles | Smaller, more strained rings are more prone to opening. | 5-membered rings are more reactive than 6-membered rings in some cases. |

| Substituents | Electron-withdrawing groups can stabilize or activate the ring. | Can direct the regioselectivity of ring-opening. | Ester groups can favor ring opening in sulfamidates. acs.org |

| Stereochemistry | Cis/trans isomerism affects thermodynamic stability. | Can influence the kinetic favorability of ring-opening pathways. | Trans-isomers of some cyclic sulfones form faster. montclair.edu |

| N-Protection | N-unprotected sulfonamides can be less reactive. | N-protection facilitates nucleophilic attack. | N-alkylated sulfamidates are more reactive. acs.org |

Diels-Alder Reactions Involving Cyclic Sulfones

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been applied to cyclic sulfones in various ways. nih.gov Cyclic sulfones can act as dienophiles or as precursors to dienes. iomcworld.com

Cyclic Sulfones as Dienophiles: Due to the electron-withdrawing nature of the sulfonyl group, the double bond in unsaturated cyclic sulfones, such as 2,3-dihydrothiophene (B74016) 1,1-dioxide derivatives, is electron-deficient and can readily participate as a dienophile in Diels-Alder reactions. iomcworld.comresearchgate.net This has been utilized to synthesize various tri- and tetracyclic compounds containing a fused tetrahydrothiophene (B86538) 1,1-dioxide fragment. iomcworld.comresearchgate.net

Cyclic Sulfones as Masked Dienes: Substituted 3-sulfolenes (2,5-dihydrothiophene 1,1-dioxides) are excellent precursors to conjugated dienes. ucsb.edu Through thermal or photochemical extrusion of sulfur dioxide, a clean and stereospecific method for generating dienes is achieved. ucsb.edu These in situ generated dienes can then participate in Diels-Alder reactions. This "masked diene" strategy is particularly useful in intramolecular Diels-Alder reactions for the synthesis of complex polycyclic systems. iomcworld.comresearchgate.netucsb.edu Ketenes, which are highly reactive and prone to unwanted side reactions, have "masked" equivalents like α-chloroacrylonitrile or various sulfoxide (B87167) and sulfonyl compounds that can be used in Diels-Alder reactions. wikipedia.org

The table below summarizes the dual role of cyclic sulfones in Diels-Alder reactions.

| Role | Cyclic Sulfone Derivative | Reaction Partner | Product Type |

| Dienophile | 2,3-Dihydrothiophene 1,1-dioxide | Diene | Fused tetrahydrothiophene 1,1-dioxide |

| Masked Diene | 3-Sulfolene (B121364) | Dienophile | Six-membered ring (after SO₂ extrusion) |

Intermolecular Diels-Alder Reactions: Cyclic sulfones have been used in intermolecular Diels-Alder reactions to construct complex molecules. For example, the cycloaddition of 5-methylene-2,2-dimethyl-1,3-dioxane-4,6-dione with 5-isopropenyl-2,3-dihydrothiophene-1,1-dioxide is a key step in the synthesis of certain polycyclic compounds. iomcworld.comresearchgate.net

Intramolecular Diels-Alder (IMDA) Reactions: The use of cyclic sulfones as masked dienes is particularly powerful in the context of IMDA reactions. iomcworld.comresearchgate.net By incorporating both the masked diene (sulfolene) and the dienophile into the same molecule, complex fused and bridged ring systems can be constructed with high stereocontrol. ucsb.edu This strategy has been employed in the total synthesis of numerous natural products. ucsb.edu Similarly, vinylsulfonamides containing a diene moiety can undergo intramolecular Diels-Alder reactions to form cyclic sulfonamides, also known as sultams. springernature.comnih.gov These reactions can be promoted by heat or high pressure. springernature.com Theoretical studies have shown that while the electronic and energetic aspects of intermolecular and intramolecular Diels-Alder reactions are similar, the significantly lower unfavorable activation entropy of the intramolecular version makes it kinetically much faster. mdpi.com

The following table compares the inter- and intramolecular variations of Diels-Alder reactions involving cyclic sulfones.

| Reaction Type | Description | Advantages | Typical Application |

| Intermolecular | Reaction between two separate molecules (diene and dienophile). | Simpler starting materials. | Synthesis of tri- and tetracyclic sulfones. iomcworld.comresearchgate.net |

| Intramolecular | Reaction where the diene and dienophile are part of the same molecule. | High stereocontrol, formation of complex polycyclic systems. | Total synthesis of natural products. ucsb.edu |

Reactions Involving Activated Positions Adjacent to the Sulfonyl Moiety

The sulfonyl group in isothiazolidine 1,1-dioxides significantly acidifies the adjacent C-H and N-H bonds, rendering these positions highly reactive towards a variety of reagents. This enhanced reactivity is central to the functionalization of the isothiazolidine core.

The methylene and methyl groups alpha to the sulfonyl moiety in isothiazolidine 1,1-dioxides and their precursors are susceptible to alkylation. This reactivity is harnessed in the synthesis of substituted isothiazolidine derivatives. A notable strategy involves the alkylation of precursor vinyl sulfonamides prior to their cyclization into the isothiazolidine 1,1-dioxide ring system.

In a study focused on the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates, vinyl sulfonamides derived from α-amino acid esters were alkylated at the nitrogen atom of the sulfonamide functionality. researchgate.netenamine.net This N-alkylation, using reagents like methyl iodide (MeI) or methoxymethyl chloride (MOMCl) in the presence of a base such as potassium carbonate (K₂CO₃) in DMF, prevents the formation of a sulfonamide anion which would otherwise hinder the subsequent intramolecular carbo-Michael cyclization. researchgate.netenamine.net This approach leads to the formation of N-substituted isothiazolidine-1,1-dioxide 3-carboxylates. researchgate.netenamine.net

The reaction conditions for the N-alkylation of the precursor vinyl sulfonamides are summarized in the table below.

| Entry | Vinyl Sulfonamide Precursor | Alkylating Agent | Base | Solvent | Product |

| 1 | Alkyl 2-((vinylsulfonyl)amino)carboxylate | MeI | K₂CO₃ | DMF | Alkyl 2-((N-methyl-N-vinylsulfonyl)amino)carboxylate |

| 2 | Alkyl 2-((vinylsulfonyl)amino)carboxylate | MOMCl | K₂CO₃ | DMF | Alkyl 2-((N-(methoxymethyl)-N-vinylsulfonyl)amino)carboxylate |

Table 1: N-Alkylation of Vinyl Sulfonamide Precursors to Substituted Isothiazolidine 1,1-dioxides. researchgate.netenamine.net

Furthermore, the exocyclic methylene group in derivatives such as 3-methyleneisothiazolidine 1,1-dioxide can undergo reactions. For instance, treatment of 2-tert-butyl-3-(iodomethyl)isothiazolidine 1,1-dioxide with potassium tert-butoxide leads to the formation of 2-tert-butyl-3-methyleneisothiazolidine 1,1-dioxide, an enamine-like structure. thieme-connect.com

The activated positions adjacent to the sulfonyl group facilitate the formation of various reactive intermediates, including anions, cations, and radicals, which are pivotal in the construction and functionalization of the isothiazolidine 1,1-dioxide ring.

Anionic Intermediates: The acidity of the α-protons allows for the generation of carbanionic intermediates. In the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates, an intramolecular carbo-Michael reaction is employed. researchgate.netenamine.net This key cyclization step proceeds through the deprotonation of the carbon atom alpha to the ester group by a strong base like sodium hydride (NaH), forming a carbanion. researchgate.netchemrxiv.org This nucleophilic carbanion then attacks the vinyl group of the sulfonamide intramolecularly to form the five-membered ring. researchgate.netchemrxiv.org

The reactivity of the endocyclic methylene group is also demonstrated in studies on tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxides, where this position is described as an EWG-activated methylene group. researchgate.net

Cationic Intermediates: Cationic intermediates, specifically N-sulfonyliminium ions, have been implicated in the synthesis of polycyclic isothiazolidine-1,1-dioxide derivatives. acs.org A gold(I)-catalyzed hydroamination of an alkyne-containing sulfonamide initially forms an isothiazolidine-1,1-dioxide intermediate. acs.org Subsequent protonation of this intermediate generates a reactive N-sulfonyliminium ion. acs.org This electrophilic species then undergoes an enantioselective cyclization, facilitated by a chiral phosphoric acid, to yield polycyclic products with high enantioselectivity. acs.org An independent study confirmed that the reaction proceeds through this cationic intermediate by preparing the ketone precursor to the iminium ion and observing the same stereochemical outcome upon treatment with the chiral acid. acs.org

| Catalyst System | Substrate | Intermediate | Product Type | Enantiomeric Excess (ee) |

| [NHC]AuOTf / Chiral Phosphoric Acid | Indole sulfonamide with alkyne side chain | N-sulfonyliminium ion | Polycyclic isothiazolidine-1,1-dioxide | up to 96% |

Table 2: Enantioselective Cascade Reaction via a Cationic Intermediate. acs.org

Radical Intermediates: Radical-mediated reactions provide another avenue for the formation of the isothiazolidine 1,1-dioxide ring. The intramolecular cyclization of 1-propanesulfonyl azide (B81097) can be catalyzed by a cationic copper(I) complex supported by a heavily fluorinated phenanthroline ligand. mit.edu This reaction, performed in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), is proposed to proceed through the formation of a nitrene intermediate, which is a radical-like species. mit.edu This intermediate then undergoes an intramolecular C-H insertion into an aliphatic C-H bond to form the isothiazolidine 1,1-dioxide ring. mit.edu

Dipolar Cycloaddition Reactions with Cyclic Vinyl Sulfones

While direct examples of 3-vinylisothiazolidine 1,1-dioxide in dipolar cycloadditions are not extensively documented, the reactivity of analogous cyclic vinyl sulfones provides significant insight into the potential of this class of compounds as dipolarophiles. The electron-withdrawing nature of the sulfonyl group activates the vinyl moiety, making it a competent partner in [3+2] cycloaddition reactions. Current time information in Bangalore, IN.wikipedia.orgorganic-chemistry.org

The 1,3-dipolar cycloaddition represents a powerful method for the synthesis of five-membered heterocyclic rings. Current time information in Bangalore, IN. Vinyl sulfones, including cyclic derivatives, have been employed as acceptors in these reactions, although they are sometimes considered less reactive than their α,β-unsaturated carbonyl counterparts due to poorer orbital overlap and the inability to be activated by Lewis acids in the same manner. Current time information in Bangalore, IN.

A study on the dipolar addition of cyclic azomethine imines with cyclic vinyl sulfones demonstrated the successful synthesis of functionalized tricycles. Current time information in Bangalore, IN. The reaction proceeds with complete diastereoselectivity, although an excess of the dipole was required to achieve good yields. Current time information in Bangalore, IN. The electronic properties of the dipole were shown to influence the reaction outcome. Current time information in Bangalore, IN.

| Dipolarophile | Dipole | Dipole Equivalents | Yield |

| Cyclic Vinyl Sulfone | Electron-rich Azomethine Imine | 3 | 86% |

| Cyclic Vinyl Sulfone | Electron-poor Azomethine Imine | 3 | 68% |

Table 3: Effect of Dipole Electronics on Cycloaddition Yield with Cyclic Vinyl Sulfones. Current time information in Bangalore, IN.

Computational and experimental studies on the 1,3-dipolar cycloadditions of substituted vinyl sulfones with sugar azides have been conducted to understand the regioselectivity of these reactions. researchgate.netenamine.net These studies provide a basis for predicting the outcomes of similar reactions involving vinylated isothiazolidine 1,1-dioxides. The formation of 1,5-disubstituted or 1,4-disubstituted 1,2,3-triazoles can be controlled depending on the specific vinyl sulfone used. researchgate.netenamine.net

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems, making it highly suitable for analyzing organic molecules like 3-Methylisothiazolidine 1,1-dioxide. nih.gov DFT calculations can accurately predict various molecular properties, offering deep insights into the compound's chemical nature. osti.govnih.gov

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, helping to identify intermediates and transition states. nih.gov For cyclic sulfones, these calculations can elucidate the mechanisms of reactions such as ring-opening, cycloadditions, and eliminations. osti.govmdpi.com For instance, in reactions involving the extrusion of sulfur dioxide from similar 3-sulfolene (B121364) structures, DFT can model the transition state of this cheletropic process. d-nb.info

Theoretical studies on complex organic reactions show that the choice of density functional is critical for obtaining accurate results. osti.govnih.gov Many functionals can introduce significant errors, and only a select few can provide a balanced and correct description of multifaceted reaction pathways involving multiple transition states and intermediates. osti.gov For example, in studying cycloaddition reactions, DFT can help determine whether a reaction proceeds through a concerted or a stepwise mechanism by comparing the energy barriers of the different pathways. mdpi.com

Conformational Analysis and Energy Profiles of Isomers

The five-membered ring of this compound is not planar and can exist in various conformations. Conformational analysis using DFT helps to determine the most stable three-dimensional structures and the energy barriers between them. unibas.itfrontiersin.org This process typically involves a systematic or stochastic search of the potential energy surface, followed by geometry optimization of the resulting structures. frontiersin.org

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT This table is illustrative and based on typical findings for substituted five-membered rings.

| Conformer | Methyl Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

|---|---|---|---|

| Envelope (C_s) | Equatorial | 0.00 | 75.5 |

| Envelope (C_s) | Axial | 1.50 | 8.8 |

| Twist (C_2) | Pseudo-equatorial | 0.85 | 14.2 |

| Twist (C_2) | Pseudo-axial | 2.10 | 1.5 |

Prediction of Stereochemical Outcomes

DFT calculations can be a powerful tool for predicting the stereoselectivity of reactions involving chiral centers or the formation of new stereocenters. mdpi.com In reactions of this compound, such as alkylation at the nitrogen or carbon atoms, computational modeling can predict whether the reaction will favor the formation of a syn or anti product.

By calculating the energies of the transition states leading to different stereoisomers, the most likely reaction pathway can be identified. The transition state with the lower activation energy will correspond to the major product formed. This predictive capability is crucial in synthetic chemistry for designing reactions that yield a desired stereochemical outcome.

Molecular Modeling and Docking Studies (focused on chemical interactions)

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and dynamics, to study the behavior of molecules. For this compound, modeling can be used to understand its interactions with other molecules, solvents, or biological targets.

The sulfone group is a strong hydrogen bond acceptor, and the N-H group is a hydrogen bond donor. Molecular dynamics simulations can model the hydrogen bonding network in a solution, revealing how the solvent structure is organized around the molecule. Studies on similar compounds, like ionic liquids interacting with sulfur dioxide, show that specific charge-transfer interactions can drastically alter physical properties, and such interactions can be investigated using molecular dynamics. nih.gov These simulations can also provide insights into the molecule's diffusion and transport properties.

Thermochemistry of Cyclic Sulfones

The thermochemical properties of this compound, such as its heat of formation (ΔHf), enthalpy (ΔH), and Gibbs free energy (ΔG), can be accurately calculated using high-level quantum chemical methods. scirp.org These parameters are fundamental to understanding the compound's stability and the thermodynamics of its reactions. For example, the thermal decomposition of cyclic sulfones via SO₂ extrusion is a well-known reaction, and its feasibility is governed by the thermodynamics of the process. orgsyn.org

Quantum chemical calculations have been successfully employed to determine the heats of formation for various sulfur- and oxygen-containing species, providing crucial data for understanding their atmospheric and chemical behavior. rsc.org

Table 2: Calculated Thermodynamic Parameters for a Cyclic Sulfone Illustrative data based on DFT calculations for related structures. scirp.org

| Thermodynamic Parameter | Calculated Value | Method |

|---|---|---|

| Enthalpy of Formation (gas phase) | -85.5 kcal/mol | B3LYP/6-311+G(d) |

| Gibbs Free Energy of Formation (gas phase) | -45.2 kcal/mol | B3LYP/6-311+G(d) |

| Entropy (gas phase) | 81.4 cal/mol·K | B3LYP/6-311+G(d) |

Structure-Reactivity Relationship Elucidation

DFT provides valuable descriptors that help in elucidating structure-reactivity relationships. mdpi.com Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

Influence of Substituents on Electronic and Steric Properties

The electronic and steric characteristics of the this compound scaffold are significantly influenced by the nature and position of its substituents. The sulfonyl group (SO₂) is a strong electron-withdrawing group, which polarizes the isothiazolidine (B1259544) ring and influences the acidity of adjacent C-H bonds. The methyl group at the 3-position also imparts specific steric and electronic effects.

Electronic Properties:

The introduction of different substituents can modulate the electron density distribution across the molecule. For instance, N-alkylation or N-acylation is a common strategy in the chemistry of related five-membered cyclic sulfamidates. unirioja.esacs.org Computational studies on analogous systems have shown that such modifications are crucial for reactivity. An unprotected sulfonamide nitrogen (N-H) can lead to the accumulation of negative charge at the NSO₃ moiety in a reaction's transition state, which drastically increases the activation barrier for nucleophilic attack. unirioja.esacs.org In contrast, attaching an electron-withdrawing group to the nitrogen atom can enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

Quantum chemistry approaches, such as DFT, are used to calculate various electronic descriptors that quantify these effects. nih.gov These descriptors include partial atomic charges, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) maps. For example, a lower LUMO energy in a substituted derivative would indicate a greater susceptibility to attack by a nucleophile.

Steric Properties:

The methyl group at the C3 position introduces a degree of steric hindrance that can direct the approach of reagents. In related heterocyclic systems, the presence and number of methyl groups have been shown to create steric constraints that can prevent the tight binding of a molecule to a target site, thereby affecting its biological activity. researchgate.net

The steric bulk of substituents can be quantified computationally through various descriptors, such as steric hindrance parameters or Connolly accessible surface area. These calculations can help predict how a given substituent will influence the stereochemical outcome of a reaction, for example, by favoring the formation of one diastereomer over another. In the synthesis of related γ-sultams, the stereoselectivity of reactions is a key consideration.

The following table illustrates how different substituents on a generalized isothiazolidine 1,1-dioxide ring are predicted to influence its core electronic and steric properties based on established chemical principles.

Correlation of Molecular Structure with Chemical Reactivity

A primary goal of computational studies is to establish a clear correlation between a molecule's calculated structural properties and its experimentally observed chemical reactivity. For derivatives of this compound, this involves linking the electronic and steric parameters of various substituents to reaction outcomes, such as reaction rates, yields, and selectivity.

Linear Free-Energy Relationships (LFERs):

The Hammett equation is a classic example of a linear free-energy relationship that quantitatively correlates the electronic effects of substituents on aromatic rings with reaction rates or equilibrium constants. libretexts.orgwikipedia.org Although the isothiazolidine 1,1-dioxide ring is not aromatic, the underlying principle of LFERs is applicable. Computational chemistry allows for the calculation of theoretical descriptors that can be used in a similar manner. For instance, a plot of the calculated activation energy barrier (ΔG‡) for a series of substituted reactants versus their experimentally observed reaction rates would be expected to show a strong correlation.

Studies on related cyclic sulfamidates have demonstrated a direct link between structure and reactivity, which was rationalized through computational analysis. For example, the reactivity of sulfamidates derived from α-methylisoserine in ring-opening reactions is highly dependent on the substituents at the nitrogen and carboxylic acid positions. unirioja.esacs.org N-unprotected compounds were found to be unreactive, while N-protected analogues readily underwent reaction. acs.org Furthermore, a methyl ester at the C-terminus led exclusively to ring-opening products, whereas an amide substituent at the same position resulted in a mixture of substitution and elimination products. unirioja.esacs.org These experimental findings were explained by computational modeling, which showed how substituents altered the stability of the transition states for the competing reaction pathways. unirioja.es

Predicting Reaction Pathways:

DFT calculations can be used to map the potential energy surface for a proposed reaction, identifying the transition states and intermediates. By comparing the calculated activation energies for different possible pathways, a prediction can be made about which reaction is more likely to occur. For example, in a reaction with a nucleophile, computational models can determine the energy barriers for attack at different electrophilic sites or for competing substitution versus elimination (E2) pathways. acs.org

The table below provides a conceptual framework for how computational data for a series of substituted isothiazolidine 1,1-dioxides could be correlated with their chemical reactivity.

These computational-experimental correlations are invaluable for rational reaction design, allowing chemists to select appropriate substituents to favor a desired chemical transformation and to understand the underlying mechanisms that govern the reactivity of the this compound system.

Advanced Analytical Spectroscopic and Spectrometric Characterization of 3 Methylisothiazolidine 1,1 Dioxide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) and Carbon-13 (13C) NMR for Structural Elucidation

No data available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

No data available.

Infrared (IR) Spectroscopy for Functional Group Identification

No data available.

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

No data available.

Gas Chromatography-Mass Spectrometry (GC-MS)

No data available.

Further research or de novo synthesis and characterization of 3-Methylisothiazolidine 1,1-dioxide would be required to generate the experimental data necessary to fulfill the requested article structure.

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about a molecule's structure, identifying functional groups and offering a unique chemical fingerprint. americanpharmaceuticalreview.comrsc.org The technique relies on the inelastic scattering of monochromatic light, known as Raman scattering, where the frequency of the incident photons is shifted upon interaction with the molecule. americanpharmaceuticalreview.com The resulting Raman spectrum plots the intensity of this scattered light against the frequency shift (in wavenumbers, cm⁻¹), revealing the vibrational modes of the molecule.

While specific experimental Raman spectra for this compound are not extensively detailed in publicly available literature, the characteristic vibrational modes can be predicted based on its functional groups and theoretical studies, often employing Density Functional Theory (DFT) calculations. nih.gov Such computational analyses are a standard approach for the assignment of vibrational frequencies in molecules. nih.govmdpi.com

The key structural feature of this compound for Raman analysis is the sulfonyl group (SO₂), which gives rise to strong, characteristic stretching vibrations. Other significant vibrations include those from the C-H bonds of the methyl and methylene (B1212753) groups, as well as stretching and deformation modes of the heterocyclic ring.

Below is a table of predicted characteristic Raman shifts for this compound based on typical vibrational frequencies for its constituent functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Description |

| ~2900-3050 | ν(C-H) | Symmetric and asymmetric stretching of methyl (CH₃) and methylene (CH₂) groups. |

| ~1450-1470 | δ(CH₂) | Scissoring deformation of the methylene groups in the ring. |

| ~1300-1340 | νₐₛ(SO₂) | Asymmetric stretching of the sulfonyl group. |

| ~1120-1160 | νₛ(SO₂) | Symmetric stretching of the sulfonyl group. |

| ~800-950 | ν(C-N) | Stretching vibrations of the Carbon-Nitrogen bond within the ring. |

| ~650-750 | ν(C-S) | Stretching vibrations of the Carbon-Sulfur bonds. |

| ~500-600 | δ(SO₂) | Bending (scissoring) deformation of the sulfonyl group. |

This table represents predicted values based on functional group analysis and is not derived from direct experimental measurement of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound in its solid state.

While the specific single-crystal X-ray diffraction data for this compound is not prominently available, analysis of closely related isothiazolidine (B1259544) derivatives provides significant insight into the expected structural features. A relevant example is the crystal structure of 2-methyl-2H-isothiazol-3-one (Methylisothiazolinone, MIT), a widely used biocide with a similar five-membered heterocyclic core. researchgate.netmdpi.com It is important to note that MIT differs from the target compound; it possesses a C=C double bond within the ring and a carbonyl group (C=O) at the 3-position, whereas this compound has a saturated ring and a sulfonyl group (SO₂).

The single-crystal X-ray diffraction (SC-XRD) analysis of MIT reveals that it crystallizes in a layered structure. researchgate.netmdpi.com The molecules are organized into sheets, with the packing influenced by short C-H···O hydrogen bonding interactions. researchgate.net The five-membered ring itself is planar, with the methyl group slightly bent out of this plane. researchgate.net The analysis also determined a notably small C-S-N bond angle of 90.81(2)°. researchgate.net

The crystallographic data obtained for a representative related compound, Methylisothiazolinone, is summarized in the table below.

| Parameter | Value for 2-methyl-2H-isothiazol-3-one (MIT) |

| Chemical Formula | C₄H₅NOS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 6.4442(2) Å |

| b = 7.1423(2) Å | |

| c = 7.3768(3) Å | |

| α = 63.633(1)° | |

| β = 89.919(1)° | |

| γ = 65.514(1)° | |

| Unit Cell Volume (V) | 249.59(5) ų |

Data sourced from the single-crystal X-ray diffraction analysis of Methylisothiazolinone (MIT). researchgate.netmdpi.com

This information illustrates the level of structural detail that can be obtained from X-ray crystallography, which would similarly elucidate the precise conformation of the saturated isothiazolidine ring, the geometry of the sulfonyl group, and the intermolecular packing forces in solid this compound. nih.gov

Future Directions and Emerging Research Avenues in Isothiazolidine 1,1 Dioxide Chemistry

Novel Catalytic Approaches for Sustainable Synthesis of Sultams

The development of efficient and sustainable methods for constructing the sultam core is a primary focus of modern organic synthesis. Researchers are moving beyond traditional methods to employ catalytic systems that offer improved efficiency, selectivity, and environmental compatibility.

One significant advancement is the use of iron catalysis for intramolecular C–H amidation. acs.org A method utilizing an iron complex, derived in situ from Fe(ClO4)2 and an aminopyridine ligand, facilitates the direct synthesis of sultams from linear aliphatic sulfonamides. This approach is noteworthy for its use of a readily available and inexpensive catalyst system and demonstrates a broad substrate scope, tolerating both benzylic and aliphatic C–H bonds. acs.org The process has been successfully applied to produce 22 different sultam examples with yields up to 89%. acs.org

Another prominent area is the development of organocatalytic asymmetric methods. Highly strained β-sultams, the sulfonyl analogues of β-lactams, have been synthesized with high enantioselectivity through a formal [2+2] cycloaddition of sulfonyl chlorides and non-nucleophilic imines. acs.orgnih.govorganic-chemistry.org This reaction is often catalyzed by cinchona alkaloids, achieving up to 94% enantiomeric excess (ee). nih.govorganic-chemistry.org Mechanistic studies suggest that this transformation proceeds through a zwitterionic intermediate formed between the catalyst and the imine, avoiding the formation of highly reactive, free sulfene (B1252967) intermediates. acs.orgnih.gov

Furthermore, cost-effective strategies for synthesizing alkyl isothiazolidine-1,1-dioxide 3-carboxylates have been developed using a sodium hydride (NaH)-mediated intramolecular carbo-Michael reaction. researchgate.netresearchgate.net This two-step process begins with the sulfonylation of commercially available α-amino acid ester hydrochlorides, followed by cyclization to afford the target sultams. researchgate.netresearchgate.net

Table 1: Comparison of Modern Catalytic Approaches for Sultam Synthesis

| Catalytic System | Reaction Type | Substrates | Key Advantages | Yield / Selectivity | Source(s) |

|---|---|---|---|---|---|

| Fe(ClO4)2 / Aminopyridine | Intramolecular C(sp3)–H Amidation | Aliphatic Sulfonamides | Readily available, inexpensive catalyst; broad scope | Up to 89% yield | acs.org |

| Cinchona Alkaloids (e.g., Quinine) | Asymmetric [2+2] Cycloaddition | Sulfonyl Chlorides & Imines | High enantioselectivity; organocatalytic | Up to 94% ee | acs.orgnih.govorganic-chemistry.org |

| Yb(OTf)3 (cocatalyst) | Asymmetric [2+2] Cycloaddition | 2-Pyridylsulfonyl Imines | Extends substrate scope to less activated imines | High yield and diastereoselectivity | nih.gov |

| Sodium Hydride (NaH) | Intramolecular Carbo-Michael Reaction | Vinyl Sulfonamides | Cost-effective; uses available starting materials | Good yields (40-93%) | researchgate.netresearchgate.net |

Exploration of Unique Reactivity for Unprecedented Transformations

Isothiazolidine (B1259544) 1,1-dioxides possess distinct reactivity patterns that set them apart from their lactam counterparts and open doors for novel chemical transformations. The sulfonamide functional group significantly influences the molecule's electronic properties and conformational preferences, leading to unique chemical behaviors. acs.org

A key area of exploration is the ambident nucleophilicity observed in certain sultam derivatives. Studies on 4-amino-2,3-dihydro-1H-1λ6-isothiazole-1,1-dioxides (β-amino-γ-sultams) have revealed that the molecule contains two primary reaction centers within its enaminic system: the amino group and the endocyclic C-5 position. sci-hub.st The site of electrophilic attack is dependent on the nature of the electrophile; carbo-electrophiles such as acetic anhydride (B1165640) and benzoyl chloride react at the amino group, whereas heteroatom electrophiles like bromine preferentially attack the C-5 carbon. sci-hub.st

The inherent ring strain in smaller sultam rings, particularly β-sultams, leads to enhanced reactivity. β-Sultams are estimated to be about 1000-fold more reactive than analogous β-lactams toward nucleophilic ring-opening reactions. researchgate.net This high reactivity makes them versatile synthetic building blocks. For instance, they undergo smooth ring-opening with various nucleophiles, including alcohols and amines, to produce β-aminosulfonates and β-aminosulfonamides, respectively, often without the need to isolate the sultam intermediate. acs.org

Furthermore, the stereochemistry of the sultam ring can be leveraged to control reactivity in adjacent positions. Chiral 3-substituted γ-sultams, for example, undergo diastereoselective alkylation at the α-carbanion. acs.org These reactions predominantly yield trans-3,5-disubstituted γ-sultam products, a selectivity that has been rationalized through computational studies. acs.org This demonstrates the potential for using the inherent chirality of the sultam scaffold to direct the formation of new stereocenters.

Integration of Advanced Computational Methods in Reaction Design and Mechanism Prediction

The application of advanced computational chemistry has become indispensable for understanding and predicting the behavior of isothiazolidine 1,1-dioxides. These methods provide critical insights into reaction mechanisms, transition states, and the electronic factors governing reactivity, thereby guiding experimental design.

High-level computational methods have been employed to resolve the question of the driving force behind the high solvolysis rates of β-sultams. acs.orgnih.gov Using methods such as G3/B3LYP, researchers have calculated the strain and resonance energies in β-sultam derivatives. These studies concluded that the significantly enhanced reactivity—sometimes 107 to 109 times faster than their acyclic analogues—arises from a combination of destabilizing ring strain and stabilizing resonance effects in the transition state. acs.orgnih.gov

Computational tools are also crucial for rationalizing stereochemical outcomes. For instance, quantum mechanical calculations were used to explain the observed diastereoselectivity in the alkylation of 3-substituted γ-sultams. acs.org By modeling the low-energy conformations of the α-carbanion intermediate, researchers could provide a stereoelectronic rationale for the preferential formation of the trans product. acs.org

Density Functional Theory (DFT) has been used to investigate reaction mechanisms in detail. The ammonolysis and alcoholysis of N-methyl-1,2-thiazetidine-1,1-dioxide have been studied at the B3LYP/6-31G* level, elucidating the effects of water and alcohol on the reaction pathways and transition state energies. researchgate.net In a different context, molecular docking has been used to predict the binding modes of 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives within the ATP-binding site of human protein kinase CK2, guiding the structural optimization of these enzyme inhibitors. tandfonline.com This integration of computational and experimental work accelerates the discovery of molecules with desired properties.

Q & A

Q. What synthetic strategies are commonly employed to access 3-methylisothiazolidine 1,1-dioxide and its derivatives?

The synthesis of this compound derivatives often involves:

- Radical-initiated cyclization : Reaction of chlorosulfonyl isocyanate with olefins in the presence of radical initiators to form the isothiazolidine 1,1-dioxide core .

- Tandem SN/Michael addition : Utilizing methanesulfonanilides and electron-withdrawing group (EWG)-substituted allyl bromides to construct the heterocyclic framework .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular derivatization for library synthesis, particularly for introducing functional groups at specific positions .

Q. What analytical techniques are critical for confirming the structure and purity of synthesized derivatives?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for verifying substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Chromatography : HPLC or GC with retention time matching and response factor analysis (e.g., relative response factors in impurity profiling) .

Q. How are stability and reactivity assessed under varying experimental conditions?

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition pathways.

- Reactivity screening : Exposure to oxidants (e.g., H2O2) or reductants (e.g., NaBH4) to identify susceptible functional groups .

- pH-dependent studies : Monitoring hydrolysis or rearrangement under acidic/basic conditions, as seen in sulfone-containing heterocycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Orthogonal validation : Use complementary assays (e.g., FLIPR for calcium flux and GTPγS binding for receptor activation) to cross-validate EC50 values, as demonstrated in benzothiadiazole-dioxide studies .

- Cell line specificity : Compare activity in multiple cell lines (e.g., renal vs. non-small lung cancer) to identify context-dependent effects .

- Metabolite profiling : Assess whether metabolic byproducts contribute to discrepancies, using LC-MS to track degradation products .

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound derivatives?

- Temperature control : Low-temperature reactions (0–10°C) minimize side reactions, as shown in tungsten-catalyzed oxidations of thietane to thiete 1,1-dioxide .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency in SN/Michael sequences .

- Catalyst tuning : Radical initiators (e.g., AIBN) improve regioselectivity in cyclization reactions .

Q. How can isomerization pathways be controlled during synthesis?

- Base-mediated isomerization : For dihydrothiophene dioxides, careful pH adjustment directs isomer formation (e.g., 2,5- vs. 2,3-dihydrothiophene 1,1-dioxide) .

- Photochemical control : UV irradiation in chlorination reactions (e.g., synthesis of 3-chlorothiete 1,1-dioxide) ensures regioselective halogenation .

Q. What mechanistic insights guide the design of bioactive derivatives?

- Structure-activity relationship (SAR) : Substitution at the 3-position with lipophilic groups (e.g., 2,2-difluorocyclopropylmethyl) enhances potency in receptor binding assays .

- Molecular docking : Computational modeling predicts interactions with target proteins, such as benzothiadiazine derivatives binding to kinase domains .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.